molecular formula C46H90N4O4 B12681510 1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate CAS No. 93963-05-4

1,1'-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate

Cat. No.: B12681510
CAS No.: 93963-05-4
M. Wt: 763.2 g/mol
InChI Key: VWHSGKACNFBJHY-UHFFFAOYSA-N
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Description

1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate is a chemical compound with the molecular formula C42H82N4.2C2H4O2 and a molecular weight of 763.2. This compound is known for its unique structure, which includes two heptadecyl groups attached to an imidazolium core, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylene dibromide in the presence of a base . The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like halides, thiols, and amines

Major Products Formed

    Oxidation: Formation of corresponding imidazolium oxides

    Reduction: Formation of reduced imidazolium derivatives

    Substitution: Formation of substituted imidazolium compounds

Scientific Research Applications

1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate has diverse applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.

    Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Explored for its potential in drug delivery systems due to its unique structure and stability.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The heptadecyl groups enhance its solubility and stability, making it effective in different environments.

Comparison with Similar Compounds

Similar Compounds

    2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the ethylene linkage and diacetate groups.

    2-Heptadecyl-2-imidazoline: Another related compound with a similar core structure but different functional groups.

Uniqueness

1,1’-Ethylenebis(4,5-dihydro-2-heptadecyl-1H-imidazolium) diacetate stands out due to its unique combination of the imidazolium core with heptadecyl groups and diacetate functionality. This combination provides enhanced stability, solubility, and reactivity, making it a versatile compound in various applications.

Properties

CAS No.

93963-05-4

Molecular Formula

C46H90N4O4

Molecular Weight

763.2 g/mol

IUPAC Name

2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium;diacetate

InChI

InChI=1S/C42H82N4.2C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43-35-37-45(41)39-40-46-38-36-44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-2(3)4/h3-40H2,1-2H3;2*1H3,(H,3,4)

InChI Key

VWHSGKACNFBJHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=[N+](CCN1)CC[N+]2=C(NCC2)CCCCCCCCCCCCCCCCC.CC(=O)[O-].CC(=O)[O-]

Origin of Product

United States

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